AGN 205327

Retinoic Acid Receptor RARγ selectivity Nuclear receptor pharmacology

AGN 205327 (CAS 2070018-29-8) is a synthetic retinoid developed by Allergan (now AbbVie) that functions as a retinoic acid receptor (RAR) pan-agonist with pronounced RARγ selectivity. Its molecular formula is C24H26N2O3 (MW 390.47) and it is supplied as a >98% pure solid, soluble in DMSO at 10 mM.

Molecular Formula C24H26N2O3
Molecular Weight 390.47
Cat. No. B1574290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 205327
Synonyms(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid
Molecular FormulaC24H26N2O3
Molecular Weight390.47
Structural Identifiers
SMILESCC(CCC1(C)C)(C2=C1C=C(/C(C3=CC4=C(N3)C=CC(C(O)=O)=C4)=N/O)C=C2)C
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGN 205327 Procurement-Grade RAR Agonist: Identity, Purity & Baseline Specifications


AGN 205327 (CAS 2070018-29-8) is a synthetic retinoid developed by Allergan (now AbbVie) that functions as a retinoic acid receptor (RAR) pan-agonist with pronounced RARγ selectivity [1]. Its molecular formula is C24H26N2O3 (MW 390.47) and it is supplied as a >98% pure solid, soluble in DMSO at 10 mM . In COS-7 cell transcriptional activation assays, AGN 205327 activates human RARα, RARβ, and RARγ with EC50 values of 3766 nM, 734 nM, and 32 nM, respectively, yielding an ~118-fold potency window for RARγ over RARα . It exhibits no agonism or antagonism at retinoid X receptors (RXRs) at concentrations up to 10 µM [2]. This quantitative activity profile, combined with commercial availability at research-grade purity, defines AGN 205327 as a procurement-specific tool compound for RARγ-biased pharmacological studies.

Why Pan-RAR or RXR Agonists Cannot Substitute for AGN 205327 in RARγ-Biased Studies


Generic substitution with pan-RAR agonists such as all-trans retinoic acid (ATRA) or tazarotenic acid, or with RXR-selective agonists like bexarotene, introduces critical confounding variables that AGN 205327 avoids. ATRA activates RARγ with an EC50 of ~2 nM and simultaneously drives nearly equipotent RARα activation (EC50 ~9–169 nM depending on the assay platform), producing a mixed RARα/γ signal that obscures RARγ-specific pharmacology [1]. Tazarotenic acid, the active metabolite of the clinically used tazarotene, exhibits EC50 values of 11, 2.5, and 11 nM for RARα, RARβ, and RARγ respectively, yielding only a ~4.4-fold selectivity window for RARβ/γ over RARα—far narrower than AGN 205327's ~118-fold RARγ-over-RARα margin [2]. Bexarotene is an RXR-selective agonist with negligible RAR activity (EC50 >10 µM for all RAR subtypes) and therefore cannot interrogate RARγ-dependent biology at all . The sharp quantitative divergence in subtype selectivity profiles means that substituting any of these compounds for AGN 205327 fundamentally alters which receptor populations are activated at a given test concentration, rendering cross-study comparisons invalid and potentially leading to incorrect attribution of biological effects to the wrong receptor subtype.

AGN 205327 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


RARγ-over-RARα Selectivity: AGN 205327 vs. ATRA, Tazarotenic Acid, and Adapalene

AGN 205327 achieves a ~118-fold higher potency for RARγ (EC50 32 nM) over RARα (EC50 3766 nM) in COS-7 transcriptional activation assays . This selectivity window far exceeds that of the natural ligand ATRA, which shows only ~2.3-fold selectivity for RARγ (2 nM) over RARα (4.6 nM averaged across reported values) , and the clinically used tazarotenic acid, which is essentially equipotent at RARα (11 nM) and RARγ (11 nM) . Even the third-generation retinoid adapalene, often described as RARβ/γ-selective, exhibits AC50 values of 22 nM for RARα and 9.3 nM for RARγ—a modest ~2.4-fold window—compared to AGN 205327's ~118-fold window .

Retinoic Acid Receptor RARγ selectivity Nuclear receptor pharmacology Transcriptional activation assay

Absolute RARγ Potency: AGN 205327 Provides a ~23-Fold RARγ-over-RARβ Window

Within the RAR family, AGN 205327 displays an EC50 of 32 nM for RARγ versus 734 nM for RARβ, providing a ~23-fold selectivity margin . Tazarotenic acid is essentially equipotent at RARβ (2.5 nM) and RARγ (11 nM) with only a ~4.4-fold difference, while adapalene is actually more potent at RARβ (2.3 nM) than RARγ (9.3 nM), inverting the selectivity direction entirely . ATRA similarly favors RARγ (2 nM) over RARβ (9 nM) by only ~4.5-fold . The ~23-fold RARγ-over-RARβ window of AGN 205327 enables experiments where RARβ contribution is substantially minimized compared to all alternative RARγ-preferring agonists.

RARβ RARγ Subtype selectivity Nuclear receptor

Complete Absence of RXR Cross-Reactivity: AGN 205327 vs. Bexarotene

AGN 205327 was profiled against RXRα, RXRβ, and RXRγ in transcriptional activation assays and showed no agonist or antagonist activity at concentrations up to 10 µM [1]. This clean RAR-only profile contrasts sharply with bexarotene, a clinically approved RXR-selective agonist that activates RXRα/β/γ with EC50 values of 33/24/25 nM but has negligible RAR activity (EC50 >10 µM) . The mutual exclusivity of these two compounds—AGN 205327 for RAR, bexarotene for RXR—makes them complementary rather than interchangeable tools. Importantly, the absence of RXR activity in AGN 205327 ensures that observed biological effects can be attributed solely to RAR activation, without confounding contributions from RXR homodimer or RAR-RXR heterodimer signaling pathways that would be activated by mixed RAR/RXR ligands.

Retinoid X Receptor RXR RAR-RXR heterodimer Selectivity profiling

RARγ-Biased Agonism Enables Discriminatory Tool Compound Pairing with RARγ Antagonist AGN 205728

AGN 205327 (RARγ-biased agonist, EC50 32 nM for RARγ) and AGN 205728 (RARγ-selective antagonist, Ki = 3 nM; IC95 = 0.6 nM) originate from the same Allergan medicinal chemistry program and together constitute a matched agonist-antagonist chemical probe pair for RARγ target engagement studies . AGN 205728 exhibits no activity at RARα or RARβ, mirroring the clean RARγ-selectivity of the pair . In prostate cancer stem cell colony formation assays, both the pan-RAR antagonist AGN194310 and the RARγ-selective antagonist AGN205728 potently inhibit colony formation by DU-145, LNCaP, and PC-3 cells, confirming that RARγ signaling is critical for cancer stem cell maintenance [1]. AGN 205327 serves as the cognate agonist to activate this pathway in gain-of-function experiments, while AGN 205728 provides the orthogonal loss-of-function validation—a complete pharmacological toolkit that no other RARγ modulator pair can currently match for selectivity alignment.

RARγ antagonist Chemical probe pair Target engagement Pharmacological validation

Structural Basis for RARγ Selectivity: Tetramethyl-Tetrahydronaphthalene Core Differentiation

AGN 205327 incorporates a 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene ring system linked via an oxime to an indole-5-carboxylic acid moiety . This scaffold exploits a unique hydrophobic cavity in the RARγ ligand-binding domain (LBD) that accommodates the bulky tetramethyl substitution—a structural feature absent in the RARα and RARβ LBDs, which possess smaller binding pockets in this region [1]. By contrast, ATRA and tazarotenic acid use flexible polyene linkers that lack this rigid, bulky hydrophobic anchor, resulting in promiscuous binding across all RAR subtypes [2]. The structural complementarity between AGN 205327's tetramethyl-tetrahydronaphthalene core and the RARγ LBD architecture provides a molecular rationale for the ~118-fold RARγ selectivity and represents a structurally verified selectivity mechanism that is not achievable with linear retinoid scaffolds.

Structure-activity relationship RARγ ligand-binding domain Selectivity determinant Medicinal chemistry

AGN 205327 Proven Application Scenarios: From Stem Cell Fate Determination to Cancer Stem Cell Target Engagement


RARγ-Dependent Neural Stem Cell Fate Specification (Astrogliogenesis vs. Neurogenesis)

In monolayer mouse embryonic stem cell (ESC) differentiation, activation of RARγ drives astroglial fate commitment, whereas RARα and RARβ signaling promotes neuronal differentiation. AGN 205327, with its ~118-fold RARγ-over-RARα selectivity, enables selective RARγ activation without triggering the competing RARα-driven neurogenic program—a discriminatory capability critically missing from ATRA (pan-RAR), tazarotenic acid (equipotent), and adapalene (RARβ-favoring) [1]. Single-cell RNA-seq studies employing RAR subtype-selective agonists (BMS753 for RARα; BMS641 + BMS961 for RARβ/γ) have mapped transcriptional trajectories of ~80,000 cells over 16 days, demonstrating that RAR subtype identity determines cell fate outcome [1]. AGN 205327 fits into this experimental paradigm as the cleanest commercially available RARγ-biased agonist, enabling crisp fate-mapping experiments where RARα contribution must be minimized [1].

Cancer Stem Cell Colony Formation Assays Using AGN 205327 / AGN 205728 Agonist-Antagonist Pair

RARγ signaling has been implicated in the maintenance of cancer stem cell (CSC) populations in prostate cancer. In serum-free colony formation assays using DU-145, LNCaP, and PC-3 prostate cancer cell lines, the RARγ-selective antagonist AGN 205728 (Ki = 3 nM) and the pan-RAR antagonist AGN194310 both potently inhibit colony formation, establishing RARγ as a CSC vulnerability [2]. AGN 205327 (RARγ EC50 = 32 nM) serves as the matched agonist for reciprocal gain-of-function experiments: treatment with AGN 205327 is expected to enhance colony-forming capacity, while co-treatment with AGN 205728 should rescue this effect. This agonist-antagonist experimental design—requiring both compounds to share aligned RARγ selectivity—is uniquely enabled by the AGN 205327/AGN 205728 pair and cannot be replicated with ATRA (pan-RAR) or bexarotene (RXR-selective) [3].

RAR vs. RXR Pathway Dissection in Adipogenesis and Metabolic Research

Retinoid signaling regulates adipocyte differentiation through both RAR and RXR pathways, with RAR activation generally inhibiting and RXR activation generally promoting adipogenesis. AGN 205327, with its clean RAR-only profile and confirmed absence of RXR activity up to 10 µM, allows researchers to activate the RAR arm of retinoid signaling without simultaneously triggering RXR-dependent adipogenic programs [3]. When used in parallel with the RXR-selective agonist bexarotene (RXRα/β/γ EC50s 33/24/25 nM), AGN 205327 enables a two-compound matrix experiment that cleanly separates RAR-dependent from RXR-dependent transcriptional responses in preadipocyte models such as 3T3-L1 cells . This combinatorial design is pharmacologically cleaner than using 9-cis-retinoic acid (a pan-RAR/RXR dual agonist) and provides higher confidence in pathway attribution.

Autophagy Modulation Studies Requiring Subtype-Level RAR Pharmacological Control

Retinoid signaling intersects with autophagy pathways, and RAR activation has been associated with both autophagy induction and inhibition depending on cellular context and receptor subtype involvement. AGN 205327 has been classified in commercial screening libraries under the autophagy signaling pathway category . The compound's RARγ-biased profile offers an advantage over pan-RAR agonists for autophagy studies: at concentrations near its RARγ EC50 (~30 nM), AGN 205327 primarily engages RARγ while leaving RARα (>100-fold higher EC50) largely unoccupied, enabling the study of RARγ-specific contributions to autophagy regulation. This pharmacological precision is unavailable with ATRA, which at any effective concentration engages all three RAR subtypes simultaneously [4].

Quote Request

Request a Quote for AGN 205327

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.